molecular formula C11H12O2 B2695552 3-Phenyldihydro-2H-pyran-4(3H)-one CAS No. 907997-17-5

3-Phenyldihydro-2H-pyran-4(3H)-one

Cat. No.: B2695552
CAS No.: 907997-17-5
M. Wt: 176.215
InChI Key: MDQJKNSUIDXBFD-UHFFFAOYSA-N
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Description

3-Phenyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and the presence of a phenyl group at the third position and a ketone group at the fourth position makes this compound particularly interesting for various chemical reactions and applications.

Scientific Research Applications

3-Phenyldihydro-2H-pyran-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

Target of Action

The primary targets of 3-Phenyldihydro-2H-pyran-4(3H)-one are currently unknown. This compound is a relatively new subject of study, and its specific interactions with biological targets are still being investigated .

Mode of Action

The mode of action of This compound It is believed to interact with its targets through a radical approach

Biochemical Pathways

The biochemical pathways affected by This compound It’s suggested that this compound might be involved in the protodeboronation of alkyl boronic esters . The downstream effects of these interactions on cellular processes are still under investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyldihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetaldehyde with 1,3-dicarbonyl compounds in the presence of a catalyst can yield the desired pyran derivative. Another method involves the use of Grubbs’ catalysts for olefin metathesis followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as molecular iodine or titanocene complexes are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler pyran derivative without the phenyl group.

    2,3-Dihydrofuran: A related compound with a five-membered ring.

    Tetrahydropyran: A fully saturated pyran derivative.

Uniqueness

3-Phenyldihydro-2H-pyran-4(3H)-one is unique due to the presence of both a phenyl group and a ketone group, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .

Properties

IUPAC Name

3-phenyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQJKNSUIDXBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of phenylboronic acid (16.81 g, 138 mmol), trans-2-Aminocyclohexanol hydrochloride (1.393 g, 9.19 mmol), and Nickel(II) chloride hexahydrate (1.092 g, 4.59 mmol) in THF (92 mL) at 0° C. was added Sodium bis(trimethylsilyl)amide (1.0 M in THF) (184 mL, 184 mmol) dropwise over 10 min. When the addition was complete, the reaction mixture was sparged with N2 for 15 min. To the reaction mixture at 0° C. was then added 2-Propanol (375 mL)(previously sparged with N2). The resulting mixture was allowed to come to RT at which time 3-iodo-4,4-dimethoxytetrahydro-2H-pyran (Intermediate I(1)) (25 g, 92 mmol) was added dropwise over 5 min. The reaction mixture was then brought to 60° C. and stirred overnight. The reaction mixture was then cooled to 0° C. and quenched by the careful addition of aqu. 1 N HCl until acidic. The resulting mixture was extracted with EtOAc (3×150 mL). The combined organic extracts were washed with Brine (100 mL), dried over MgSO4, filtered and concentrated in vacuo. Purification by flash chromatography (Silica, EtOAc/Hexanes) gave 3-phenyldihydro-2H-pyran-4(3H)-one (8.37 g, 47.5 mmol, 51.7% yield) as a slightly orange oil. 1H NMR (500 MHz, CDCl3) δ ppm 7.32-7.39 (2H, m), 7.26-7.31 (1H, m), 7.21-7.26 (2H, m), 4.17-4.31 (2H, m), 3.91-4.05 (2H, m), 3.78 (1H, dd, J=8.55, 6.10 Hz), 2.61-2.74 (1H, m), 2.51-2.61 (1H, m).
Quantity
16.81 g
Type
reactant
Reaction Step One
Quantity
1.393 g
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
solvent
Reaction Step One
Name
Nickel(II) chloride hexahydrate
Quantity
1.092 g
Type
catalyst
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step Two
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
25 g
Type
reactant
Reaction Step Three

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